Butenafina

Descripción general

Descripción

La butenafina es un compuesto antifúngico sintético derivado de la bencilamina. Se utiliza principalmente para el tratamiento tópico de diversas infecciones dermatológicas, incluyendo la pitiriasis versicolor, el pie de atleta (tinea pedis), la tiña (tinea corporis) y la tiña inguinal (tinea cruris). La this compound es conocida por su actividad superior contra Candida albicans en comparación con otros agentes antifúngicos como la terbinafina y la naftifina .

Aplicaciones Científicas De Investigación

Clinical Applications

Butenafine is approved for treating several dermatophyte infections, including:

- Tinea Pedis (Athlete's Foot)

- Tinea Cruris (Jock Itch)

- Tinea Corporis (Ringworm)

- Tinea Versicolor

Efficacy Studies

- Tinea Cruris : A study involving 93 patients demonstrated that butenafine applied once daily for two weeks resulted in a mycological cure rate of 66% by day 7 and 81% four weeks post-treatment. The treatment was well-tolerated with minimal adverse effects .

- Tinea Pedis : Butenafine has shown superior efficacy compared to other topical antifungals. In clinical trials, it was found to be more effective than terbinafine and clotrimazole in achieving mycological cure rates .

- Anti-inflammatory Effects : Beyond its antifungal properties, butenafine has been shown to reduce UVB-induced erythema significantly, suggesting potential applications in inflammatory skin conditions .

Emerging Applications

Recent research has explored innovative formulations and delivery systems for butenafine:

- Hydrogel Formulations : The incorporation of butenafine into hydrogel matrices has been investigated to enhance drug delivery and improve patient compliance. These formulations can provide controlled release and sustained therapeutic effects .

- Nanotechnological Approaches : Nanoparticle-based formulations are being studied for their potential to enhance the bioavailability and efficacy of butenafine against resistant fungal strains .

Comparative Efficacy Table

| Condition | Butenafine Efficacy | Comparison with Other Agents |

|---|---|---|

| Tinea Cruris | 81% cure rate at 4 weeks post-treatment | Superior to vehicle control; better than some alternatives |

| Tinea Pedis | Higher efficacy than terbinafine and clotrimazole | Effective against resistant strains |

| Anti-inflammatory Use | Significant reduction in erythema | Potential adjunct therapy for inflammatory skin conditions |

Case Studies

- Case Study on Tinea Cruris : A study demonstrated that patients treated with butenafine showed marked improvement within the first week, with sustained results observed at follow-up appointments four weeks post-treatment .

- Hydrogel Application : Research into hydrogel formulations containing butenafine indicated that these systems could maintain drug stability and enhance penetration through the skin barrier, suggesting a promising avenue for future research in topical antifungal therapies .

Mecanismo De Acción

La butenafina ejerce sus efectos antifúngicos inhibiendo la síntesis de ergosterol, un componente crucial de las membranas celulares fúngicas. Se une e inhibe la enzima escualeno epoxidasa, que participa en la biosíntesis del ergosterol. Esta inhibición conduce a un aumento de la permeabilidad de la membrana y a una acumulación tóxica de escualeno, lo que finalmente provoca la muerte de las células fúngicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de clorhidrato de butenafina implica varios pasos. Un método común comienza con n-metil-1-naftilmetilamina y alcohol bencílico p-terc-butil como materias primas. La reacción procede bajo la acción de un catalizador, seguida de la salificación con ácido clorhídrico en un disolvente orgánico. El producto se filtra y se seca a presión reducida para obtener clorhidrato de this compound con alta pureza .

Métodos de producción industrial

La producción industrial de clorhidrato de this compound normalmente sigue la misma ruta sintética que se describe anteriormente, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de filtración y secado eficientes para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La butenafina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La this compound puede oxidarse en condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en la this compound.

Sustitución: Pueden ocurrir reacciones de sustitución, particularmente involucrando el grupo bencilamina.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

Sustitución: Se pueden utilizar varios agentes halogenantes y nucleófilos para las reacciones de sustitución.

Productos principales

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Comparación Con Compuestos Similares

La butenafina está relacionada estructural y farmacológicamente con los antifúngicos de alilamina como la terbinafina y la naftifina. Tiene una actividad superior contra Candida albicans y demuestra concentraciones mínimas inhibitorias más bajas contra Cryptococcus y Aspergillus . Compuestos similares incluyen:

- Terbinafina

- Naftifina

- Tolnaftato

- Clotrimazol

- Bifonazol

La acción dual única de la this compound de aumentar la permeabilidad de la membrana y causar la acumulación tóxica de escualeno la convierte en fungicida en lugar de simplemente fungistática, lo que la diferencia de otros agentes antifúngicos .

Actividad Biológica

Butenafine is a synthetic antifungal agent belonging to the benzylamine class, primarily used for treating dermatophyte infections. Its biological activity is characterized by its potent antifungal properties, particularly against various fungi responsible for skin infections. This article delves into the mechanisms of action, efficacy in clinical studies, and comparative analysis with other antifungal agents.

Butenafine's antifungal activity is attributed to its ability to inhibit squalene monooxygenase, an enzyme critical for ergosterol biosynthesis in fungal cells. Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to increased membrane permeability and subsequent leakage of cellular contents, ultimately resulting in fungal cell death. The accumulation of squalene due to the blockage of this enzyme also contributes to its fungicidal effects .

Efficacy Against Fungal Infections

Butenafine has demonstrated superior efficacy against dermatophytes compared to other antifungal agents such as terbinafine and clotrimazole. Clinical studies have shown that butenafine is effective in treating various skin infections, including tinea cruris and tinea corporis.

Comparative Efficacy Studies

- Study on Tinea Cruris :

- Randomized Controlled Trial :

Table 1: Efficacy Summary from Clinical Trials

| Study Type | Treatment | Mycological Cure Rate (%) | Sign & Symptom Score Reduction (%) |

|---|---|---|---|

| Tinea Cruris | Butenafine (1%) | 66 (Day 7), 81 (4 weeks) | 81.5 |

| Randomized Controlled Trial | Butenafine vs Clotrimazole | 90.9 (Butenafine), 100 (Clotrimazole) | 85.93 (Clotrimazole) |

Anti-inflammatory Properties

Recent studies have indicated that butenafine possesses inherent anti-inflammatory properties, which may enhance its therapeutic profile in treating dermatophyte infections that often involve significant inflammatory responses. In a study assessing UVB-induced erythema, butenafine significantly reduced erythema compared to both its base cream and a control group .

Safety Profile

Butenafine has been generally well-tolerated in clinical settings, with minimal adverse effects reported. In comparative studies, no significant application site reactions were noted among patients treated with butenafine or other antifungals .

Case Studies

- Case Study on Tinea Pedis : A study found that patients treated with butenafine exhibited a lower relapse rate compared to those treated with bifonazole, highlighting its sustained efficacy post-treatment .

- Efficacy in Tinea Corporis : In another trial involving tinea corporis, butenafine demonstrated rapid mycological cure rates and significant symptom relief within two weeks of treatment initiation .

Propiedades

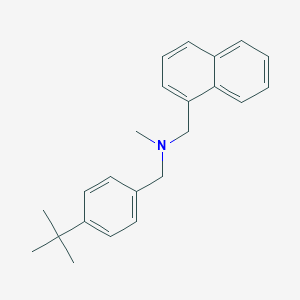

IUPAC Name |

1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJKWBDEJIDSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040657 | |

| Record name | Butenafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Butenafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (HCl salt), 7.56e-05 g/L | |

| Record name | Butenafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butenafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the mechanism of action has not been fully established, it has been suggested that butenafine, like allylamines, interferes with sterol biosynthesis (especially ergosterol) by inhibiting squalene monooxygenase, an enzyme responsible for converting squalene to 2,3-oxydo squalene. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Blockage of squalene monooxygenase also leads to a subsequent accumulation of squalene. When a high concentration of squalene is reached, it is thought to have an effect of directly kill fungal cells. | |

| Record name | Butenafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

101828-21-1 | |

| Record name | Butenafine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101828-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butenafine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101828211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenafine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butenafine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTENAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y494NL0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butenafine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Butenafine Hydrochloride?

A: Butenafine Hydrochloride is a benzylamine antifungal agent that primarily acts by inhibiting the enzyme squalene epoxidase in fungi. [, , , , , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. [, , , , , ]

Q2: How does inhibiting squalene epoxidase affect fungi?

A: Blocking squalene epoxidase disrupts the production of ergosterol, leading to the accumulation of squalene within the fungal cell. [, , ] This accumulation alters membrane fluidity and permeability, ultimately resulting in fungal cell death. [, , ]

Q3: Does Butenafine Hydrochloride have any other antifungal mechanisms?

A: Beyond its primary effect on squalene epoxidase, research suggests Butenafine Hydrochloride might also exert a direct membrane-damaging effect, particularly at higher concentrations. This secondary mechanism could contribute to its fungicidal activity. []

Q4: What is the molecular formula and weight of Butenafine Hydrochloride?

A4: The molecular formula of Butenafine Hydrochloride is C23H27N • HCl, and its molecular weight is 357.91 g/mol.

Q5: Are there any spectroscopic data available for Butenafine Hydrochloride?

A: Studies have used various spectroscopic techniques to characterize Butenafine Hydrochloride. For example, one study utilized UV-Vis spectrophotometry to determine its concentration in cream formulations, finding a maximum absorbance (λmax) at 252 nm. []

Q6: Is Butenafine Hydrochloride stable in topical formulations?

A: Butenafine Hydrochloride demonstrates good stability in topical formulations, particularly cream formulations. [, , , ]

Q7: How does urea affect the stability and efficacy of Butenafine Hydrochloride in topical formulations?

A: Research indicates that combining Butenafine Hydrochloride with urea in a cream formulation doesn't negatively impact its stability. In fact, the addition of urea enhances the drug's penetration into the nail plate, improving its efficacy against onychomycosis. [, ]

Q8: Have any computational studies been conducted on Butenafine Hydrochloride?

A: Yes, computational studies have been used to investigate the interaction of Butenafine Hydrochloride with lipids. These studies have employed conformational analysis and molecular modeling techniques to understand how the drug interacts with cell membranes. [, ]

Q9: How does the structure of Butenafine Hydrochloride contribute to its antifungal activity?

A: The specific chemical structure of Butenafine Hydrochloride, particularly the benzylamine moiety and the naphthalene ring, is crucial for its interaction with and inhibition of squalene epoxidase. Modifications to this structure could potentially alter its activity and selectivity. [, , ]

Q10: What formulation strategies have been explored to improve the delivery and efficacy of Butenafine Hydrochloride?

A10: Researchers have investigated various formulation approaches to enhance the delivery and efficacy of Butenafine Hydrochloride. These include:

- Nanoemulsions: Nanoemulsified Butenafine Hydrochloride has shown promise in preclinical studies for treating cutaneous leishmaniasis, demonstrating enhanced drug delivery and efficacy compared to the free drug. []

- Nanostructured Lipid Carriers (NLCs): Incorporating Butenafine Hydrochloride into NLCs has been explored for topical delivery, aiming to improve drug penetration and prolong its release for sustained activity. []

- Proniosomal Gels: Proniosomal gels loaded with Butenafine Hydrochloride have also been investigated as a potential topical delivery system, aiming to improve drug penetration, prolong release, and enhance antifungal activity. []

Q11: How is Butenafine Hydrochloride absorbed and distributed in the body following topical application?

A: Following topical application, Butenafine Hydrochloride exhibits good penetration into the stratum corneum, the outermost layer of the skin, and demonstrates a prolonged retention time within the skin. [, , ] This allows for sustained drug activity even after the cessation of treatment. [] Systemic exposure after topical application is minimal. []

Q12: What are the metabolic pathways of Butenafine Hydrochloride?

A: Studies in animals and humans have identified several metabolites of Butenafine Hydrochloride. These metabolites are primarily formed through N-dealkylation and oxidation reactions. []

Q13: What types of fungal infections has Butenafine Hydrochloride shown efficacy against in preclinical and clinical studies?

A13: Butenafine Hydrochloride has demonstrated efficacy against a broad spectrum of fungal infections, both in vitro and in vivo, including:

- Dermatophytosis: This encompasses fungal infections of the skin, hair, and nails caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species. Numerous studies have shown Butenafine Hydrochloride's effectiveness in treating various forms of dermatophytosis, including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and onychomycosis (nail fungus). [, , , , , , , , , , , , , , , , , , ]

- Pityriasis Versicolor: A fungal infection of the skin caused by Malassezia globosa, resulting in discolored patches of skin. While some studies suggest potential benefits of Butenafine Hydrochloride in treating pityriasis versicolor, further research is needed to confirm its efficacy in this context. [, ]

- Candidiasis: Butenafine Hydrochloride has shown limited activity against Candida species in vitro, with variable results observed in clinical settings. [, , ]

Q14: What animal models have been used to study Butenafine Hydrochloride's efficacy against fungal infections?

A: Guinea pig models are commonly employed to study Butenafine Hydrochloride's efficacy, particularly against tinea pedis (athlete's foot). [, , ] These models closely mimic the pathophysiology of human tinea pedis, making them valuable for evaluating antifungal agents. [, ]

Q15: Are there any reported cases of resistance to Butenafine Hydrochloride?

A: While Butenafine Hydrochloride has demonstrated potent antifungal activity, the emergence of resistance remains a concern. Some studies have reported cases of reduced susceptibility to Butenafine Hydrochloride in specific fungal strains, particularly those with pre-existing resistance to other antifungal agents. Continuous surveillance and judicious use of antifungal agents, including Butenafine Hydrochloride, are crucial to mitigate the development and spread of resistance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.